4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
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Overview
Description
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction affords the desired compound through a series of steps, including decarboxylation when heated or treated with sulfuric acid . The yields of this synthesis can vary, with ethyl and methyl derivatives being obtained in low yields (15-23%) and decarboxylation products in higher yields (77-80%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylation of the compound leads to the formation of 2-trifluoromethyl-4H-thiopyran-4-one .
Scientific Research Applications
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: This compound shares a similar trifluoromethyl group and has been studied for its unique chemical properties.
2-Trifluoromethyl-4H-thiopyran-4-one: A decarboxylation product of the compound, it exhibits different reactivity and applications.
Uniqueness
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is unique due to its tetrahydrobenzofuran ring structure combined with a trifluoromethyl group.
Properties
CAS No. |
1420795-08-9 |
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Molecular Formula |
C10H7F3O4 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4H,1-2H2,(H,15,16) |
InChI Key |
WFOORGFOUDPHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1OC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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